1,1'-(2-Ethylbutane-1,1-diyl)bis(4-methoxybenzene)
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Overview
Description
1,1’-(2-Ethylbutane-1,1-diyl)bis(4-methoxybenzene) is an organic compound with the molecular formula C20H26O2 It is a derivative of benzene, featuring two methoxybenzene groups attached to a central ethylbutane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Ethylbutane-1,1-diyl)bis(4-methoxybenzene) typically involves the reaction of 4-methoxybenzyl chloride with 2-ethylbutane-1,1-diol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and yield. The use of greener solvents and catalysts is also explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Ethylbutane-1,1-diyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenol derivatives.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxybenzene derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-(2-Ethylbutane-1,1-diyl)bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(2-Ethylbutane-1,1-diyl)bis(4-methoxybenzene) involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The central ethylbutane moiety provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,2-Ethanediyl)bis(4-methylbenzene): Similar structure but with a shorter central chain.
1,1’-(1-Methylethylidene)bis(4-methoxybenzene): Similar structure but with a different central moiety.
1,1’-(1,3-Butadiyne-1,4-diyl)bis(benzene): Similar aromatic rings but with a different central linkage.
Uniqueness
1,1’-(2-Ethylbutane-1,1-diyl)bis(4-methoxybenzene) is unique due to its specific central ethylbutane moiety, which imparts distinct physical and chemical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
62897-91-0 |
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Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-[2-ethyl-1-(4-methoxyphenyl)butyl]-4-methoxybenzene |
InChI |
InChI=1S/C20H26O2/c1-5-15(6-2)20(16-7-11-18(21-3)12-8-16)17-9-13-19(22-4)14-10-17/h7-15,20H,5-6H2,1-4H3 |
InChI Key |
CIPLIZSOQYVWLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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